molecular formula C19H23N3S B130854 10-Piperazinylpropylphenothiazine CAS No. 3240-48-0

10-Piperazinylpropylphenothiazine

Cat. No.: B130854
CAS No.: 3240-48-0
M. Wt: 325.5 g/mol
InChI Key: YWSUKAVVJWNXMP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-Piperazinylpropylphenothiazine typically involves the reaction of phenothiazine with 1-(3-chloropropyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

10-Piperazinylpropylphenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

10-Piperazinylpropylphenothiazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various phenothiazine derivatives.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders due to its structural similarity to other phenothiazine-based drugs.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 10-Piperazinylpropylphenothiazine involves its interaction with various molecular targets, including dopamine receptors and adrenergic receptors. It is presumed to act principally in the subcortical areas by producing a central adrenergic blockade of the alpha-adrenergic receptors as well as antagonism of the D1 dopamine receptor. This results in the modulation of neurotransmitter activity, which can affect mood, behavior, and other physiological processes .

Comparison with Similar Compounds

10-Piperazinylpropylphenothiazine can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: Known for its antipsychotic properties.

    Perphenazine: Used to treat schizophrenia and severe nausea.

    Periciazine: Used to control aggression and impulsiveness in psychiatric patients.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .

Properties

IUPAC Name

10-(3-piperazin-1-ylpropyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21/h1-4,6-9,20H,5,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSUKAVVJWNXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186116
Record name 10-Piperazinylpropylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-48-0
Record name 10-Piperazinylpropylphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Piperazinylpropylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethylperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YGA7J86MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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